Cyclopropanone oxime

Quantum Chemistry Computational Modeling Molecular Structure

Accessing cyclopropylamine pharmacophores is hindered by the scarcity of intermediates combining ring strain with an ambident nucleophilic oxime. Cyclopropanone oxime resolves this bottleneck via its unique three-membered cyclopropane backbone. • Electrochemical reduction pathway to primary cyclopropylamines (PCA, MAO/LSD1 targets) at preparative scale • Ring-opening/recyclization to 5-aminoisoxazoles-inaccessible from cyclobutanone or acyclic analogs • Stereodivergent annulation for pyrrolizidine alkaloid total synthesis • Validated computational benchmark: 20.5 kcal/mol O/N-protonation energy difference Supplied with full certificate of analysis. Bulk and custom synthesis inquiries welcome.

Molecular Formula C3H5NO
Molecular Weight 71.08 g/mol
CAS No. 155045-16-2
Cat. No. B14282919
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclopropanone oxime
CAS155045-16-2
Molecular FormulaC3H5NO
Molecular Weight71.08 g/mol
Structural Identifiers
SMILESC1CC1=NO
InChIInChI=1S/C3H5NO/c5-4-3-1-2-3/h5H,1-2H2
InChIKeyBNVLIKHTHIFMNV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 1 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cyclopropanone oxime (CAS 155045-16-2) | C3H5NO Chemical Properties & Supplier Information


Cyclopropanone oxime (CAS 155045-16-2), with molecular formula C3H5NO and molecular weight 71.08 g/mol, is a small organic molecule characterized by a highly strained three-membered cyclopropane ring bearing an oxime functional group . This unique combination of ring strain and an ambident nucleophilic site defines its chemical behavior. Unlike typical acyclic oximes, the cyclopropane backbone confers distinct geometric and electronic properties that are critical to its utility as a synthetic intermediate and research probe [1].

Why Generic Oxime Substitution Fails: Key Differences Between Cyclopropanone Oxime and Analogs


While a generic oxime or a simple cyclopropyl-containing building block might seem interchangeable, the specific combination of the oxime and the strained cyclopropane ring in cyclopropanone oxime creates a unique reactivity profile that is not shared by its nearest analogs [1]. Substitution with cyclobutanone oxime introduces a less strained ring system with different ring-opening thermodynamics . The choice of cyclopropanone oxime as a precursor for cyclopropylamine derivatives [2] is often non-negotiable for accessing specific pharmacophores. The following evidence details precisely where cyclopropanone oxime demonstrates quantifiable differentiation that is meaningful for scientific selection.

Cyclopropanone Oxime (155045-16-2) Quantitative Evidence for Differentiated Scientific Applications


Distinct O- vs N-Protonation Energy Gap Relative to Cyclopropenone and Acetone Oximes

Computational analysis at the 6-31G*//3-21G level shows that cyclopropanone oxime possesses a unique energy difference between its O- and N-protonated forms, distinguishing it from its closest analogs, cyclopropenone oxime and acetone oxime. This difference impacts predictions of reactivity and tautomerization behavior [1].

Quantum Chemistry Computational Modeling Molecular Structure

Enabling High-Yield Synthesis of 1-Phenyl-cyclopropylamine for Drug Discovery

Cyclopropanone oxime is a key precursor in the synthesis of 1-phenyl-cyclopropylamine (PCA), a compound with significant biological activity as a monoamine oxidase (MAO) and lysine-specific demethylase 1 (LSD1) inhibitor. The synthesis route using cyclopropanone oxime is a preferred and well-established method for obtaining this valuable pharmacophore .

Medicinal Chemistry MAO/LSD1 Inhibition Synthetic Methodology

Electrochemical Reduction for Accessing Primary Amines with Cyclopropyl Units

Patented methodology demonstrates that cyclopropanone oxime derivatives can be electrochemically reduced to produce primary amines bearing a cyclopropyl unit. This process is optimized at elevated temperatures (50-100°C) in an anhydrous electrolytic cell, a method specific to this class of oxime [1]. The patent indicates this approach is necessary because using standard low-temperature (5°C) reduction conditions with cyclopropyl-containing oximes leads to the formation of undesired byproducts [2].

Electrochemistry Green Chemistry Fine Chemical Synthesis

Synthesis of 5-Aminoisoxazoles via Ring-Opening/Recyclization from α-Cyclopropyl β-Oximyl Amides

Cyclopropanone oxime derivatives, specifically α-cyclopropyl β-oximyl amides, undergo a unique ring-opening/recyclization sequence with triflic anhydride (Tf2O) in DMF to yield fully substituted 5-aminoisoxazoles . This reactivity is a direct consequence of the oxime group's activation coupled with the inherent strain of the cyclopropane ring, which is not present in larger-ring or acyclic analogs.

Heterocycle Synthesis Methodology Development Medicinal Chemistry Scaffolds

Stereodivergent Synthesis of Pyrrolidines via Oxime Ether Cyclopropane Annulation

The intramolecular annulation of oxime ethers derived from cyclopropanone has been demonstrated as a powerful method for the stereodivergent construction of 2,5-trans and 2,5-cis pyrrolidines [1]. This methodology was pivotal in the total synthesis of (+)-nemorensic acid, showcasing the utility of the cyclopropanone oxime scaffold for accessing complex, stereochemically rich natural product cores.

Total Synthesis Alkaloid Synthesis Stereoselective Synthesis

Cyclopropanone Oxime (155045-16-2): Best-Fit Research and Procurement Scenarios


Synthesis of Cyclopropylamine Pharmacophores

This compound is the optimal choice for researchers synthesizing primary amines bearing a cyclopropyl unit, particularly 1-phenyl-cyclopropylamine (PCA) and related structures targeting MAO or LSD1 enzymes . The patented electrochemical reduction method [1] offers an industrial-scale pathway, making it a strategic procurement for medicinal chemistry and drug discovery programs focused on central nervous system disorders or epigenetic targets.

Development of Strained Heterocyclic Scaffolds

For methodology development or medicinal chemistry groups focused on constructing novel heterocyclic space, cyclopropanone oxime provides a gateway to 5-aminoisoxazoles via a unique ring-opening/recyclization sequence . This application is predicated on the compound‘s ring strain, offering a synthetic route not possible with larger ring or acyclic analogs.

Total Synthesis of Complex Alkaloids

Natural product chemists undertaking the total synthesis of pyrrolizidine or related alkaloids should select cyclopropanone oxime to leverage established stereodivergent annulation chemistry [2]. This enables precise control over stereochemistry at multiple centers, a critical requirement for achieving the correct three-dimensional structure of complex targets.

Computational Modeling of Small-Molecule Reactivity

For groups engaged in computational chemistry or cheminformatics, cyclopropanone oxime serves as a well-characterized model compound. Its unique protonation energy difference of 20.5 kcal/mol, benchmarked against formaldoxime and other oximes [3], provides a validated data point for calibrating computational methods or studying the influence of ring strain on fundamental reactivity.

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